2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
Description
2-Bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a benzo[c][1,2,5]thiadiazole core fused with a sulfonamide group and a brominated aromatic ring. The compound’s structure integrates a sulfonamide linker (-SO₂NH-) bridging a bromobenzene moiety and a 3-methyl-substituted thiadiazole dioxide ring. This combination confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The bromine atom at the benzenesulfonamide position enhances reactivity in substitution reactions, while the thiadiazole dioxide contributes to hydrogen-bonding interactions and metabolic stability .
Properties
IUPAC Name |
2-bromo-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4S2/c1-18-13-7-3-4-8-14(13)19(25(18,22)23)11-10-17-24(20,21)15-9-5-2-6-12(15)16/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYJIFDFRXHRJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide has extensive applications in various fields:
Chemistry: : Used as an intermediate in organic synthesis and as a building block for creating more complex molecules.
Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: : Explored for drug design and development due to its unique structural features that can be fine-tuned for desired biological activity.
Industry: : Employed in materials science for creating advanced polymers, dyes, and other functional materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzothiadiazole core is often responsible for its biological activity, interacting with cellular pathways and influencing processes like cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
The compound shares structural similarities with other brominated sulfonamides and heterocyclic systems. Key comparisons include:
Pharmacological and Physicochemical Properties
- Bioactivity: The brominated aromatic ring enhances binding to hydrophobic enzyme pockets, as seen in bromoacetyl-pyrrolidine derivatives targeting proteases . The thiadiazole dioxide moiety improves metabolic stability compared to non-oxidized thiadiazoles .
- Solubility and Stability: The sulfonamide group increases water solubility relative to non-sulfonamide analogues like 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole . However, the bromine atom may reduce solubility compared to chlorine or fluorine substituents.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a bromine atom, a benzenesulfonamide group, and a thiadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C₁₃H₁₃BrN₄O₂S
- Molecular Weight : 360.24 g/mol
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
In a study published in the Egyptian Journal of Chemistry, various sulfonamide derivatives were synthesized and tested for antimicrobial activity. Some exhibited significant inhibitory effects on bacterial strains, suggesting that similar mechanisms may apply to 2-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide .
Anticancer Potential
Research has also explored the anticancer properties of sulfonamide derivatives. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis.
Case Study: Anticancer Activity
A study demonstrated that certain benzene sulfonamide derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The specific interaction between these compounds and cancer cell lines could provide insights into the potential efficacy of this compound against various cancers.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, the presence of the thiadiazole ring is known to enhance binding affinity to certain enzymes.
Research Findings
Studies have shown that similar thiadiazole-containing compounds can inhibit enzymes such as carbonic anhydrase and other hydrolases. This inhibition can lead to altered metabolic processes in pathogens or cancer cells .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
